CID 166731226

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20592-85-2 |

|---|---|

Molecular Formula |

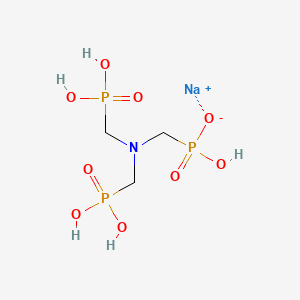

C3H12NNaO9P3 |

Molecular Weight |

322.04 g/mol |

IUPAC Name |

[bis(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13); |

InChI Key |

MSCUJESSGOPXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[Na] |

boiling_point |

480.0 °C |

melting_point |

210 - 215 °C |

physical_description |

Liquid Liquid; Dry Powder Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline] Solid |

Related CAS |

94021-23-5 7611-50-9 2235-43-0 15505-05-2 4105-01-5 |

solubility |

1000 mg/mL at 25 °C |

vapor_pressure |

0.0000001 [mmHg] |

Origin of Product |

United States |

Coordination Chemistry and Metal Ion Interactions of Aminotris Methylenephosphonate Species

Fundamental Principles of Aminotris(methylenephosphonate) Chelating Behavior

The effectiveness of ATMP in controlling metal ions stems from its potent chelating and sequestration capabilities. aquapharm-india.comatamankimya.com Chelation is a specific type of bonding of ions and molecules to metal ions, involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.

ATMP is a multidentate ligand, meaning it can form several bonds to a single metal ion. articleted.com The presence of both nitrogen and multiple phosphonate (B1237965) groups allows for the formation of stable, ring-like structures called chelates when it binds to a metal ion. This process effectively "sequesters" or isolates the metal ions from the surrounding solution, preventing them from participating in undesirable reactions, such as the formation of insoluble scale deposits. aquapharm-india.comatamanchemicals.com

The sequestration mechanism of ATMP involves the phosphonate groups acting as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. pressbooks.pub This interaction is particularly strong with divalent and trivalent metal cations. The resulting complex is significantly more stable than complexes formed with monodentate ligands. This enhanced stability, known as the chelate effect, is a defining characteristic of ATMP's interaction with metal ions.

Furthermore, ATMP exhibits a phenomenon known as threshold inhibition. aquapharm-india.comatamankimya.comldchems.com At concentrations far lower than those required for stoichiometric sequestration, ATMP can inhibit the precipitation of metal salts. This is attributed to its ability to adsorb onto the growing crystal surfaces of the scale, distorting the crystal lattice and preventing further growth. atamankimya.comldchems.com

The interaction between ATMP and metal ions can result in the formation of both stoichiometric and sub-stoichiometric complexes. aquapharm-india.comatamanchemicals.com

Stoichiometric Complexes: At sufficient concentrations, ATMP forms well-defined stoichiometric complexes with metal ions, where the molar ratio of ATMP to the metal ion is a simple whole number. aquapharm-india.comatamanchemicals.comlibretexts.org For instance, research has shown that zinc (Zn²⁺) reacts with ATMP at a 1:1 molar ratio. uoc.gr In these complexes, ATMP acts as a sequestering agent, binding metal ions in a stable, soluble form. aquapharm-india.comatamanchemicals.com The formation of these complexes is a key aspect of its function as a chelating agent in various applications. aquapharm-india.com

Sub-stoichiometric Complexes: A growing body of research highlights the importance of sub-stoichiometric interactions, where a biological or chemical response is achieved without a 1:1 molecular ratio between the modulator and its target. nih.gov In the context of ATMP, this is particularly relevant to its role as a threshold scale inhibitor. aquapharm-india.comatamanchemicals.com At sub-stoichiometric concentrations, ATMP can effectively prevent the formation of scale, such as calcium carbonate, without sequestering all the metal ions present in the solution. atamankimya.comldchems.com This suggests a mechanism where ATMP molecules interfere with the crystallization process at active growth sites, rather than through bulk sequestration.

Interaction with Divalent Metal Cations

ATMP exhibits strong interactions with a variety of divalent metal cations, which is crucial for its application in industrial water treatment and other fields. uoc.grrsc.org

The interaction of ATMP with calcium ions (Ca²⁺) is of particular importance due to the prevalence of calcium carbonate scale in industrial water systems. green-mountainchem.comatamankimya.comldchems.com ATMP is highly effective at inhibiting the formation of calcium carbonate scale. atamankimya.comldchems.com Studies have shown that ATMP can adsorb free Ca²⁺ ions, which delays the formation and growth of calcium carbonate crystals. researchgate.net

The complexation of ATMP with calcium can lead to the formation of polymeric structures. The ability of divalent ions like calcium to form bridges between polymer chains can lead to more complex architectures. nih.govosti.govrsc.org While specific details on the polymeric structures of Ca-ATMP complexes are not extensively documented in the provided results, the behavior of similar systems suggests that calcium ions can link multiple ATMP molecules, creating extended networks. This is supported by the observation that various phosphonates can form weakly soluble precipitates with calcium ions. researchgate.net

Table 1: Interaction of ATMP with Calcium Ions

| Interaction Aspect | Description |

| Primary Function | Inhibition of calcium carbonate scale formation. atamankimya.comldchems.com |

| Mechanism | Adsorption of free Ca²⁺ ions, delaying crystal growth. researchgate.net |

| Complex Formation | Can form polymeric structures through calcium ion bridging. nih.govosti.govrsc.org |

| Precipitation | May form weakly soluble Ca-ATMP precipitates. researchgate.net |

The complexation of ATMP with zinc ions (Zn²⁺) is well-studied, particularly in the context of corrosion inhibition. uoc.grresearchgate.net Research indicates that ATMP and Zn²⁺ form a synergistic combination that provides enhanced corrosion protection for steel surfaces compared to either component alone. uoc.gr

In these complexes, the zinc ion is typically coordinated by oxygen atoms from the phosphonate groups and water molecules. uoc.gr A specific study on a Zn-ATMP complex revealed a 1:1 molar ratio, forming a polymeric material with the formula Zn[HN(CH₂PO₃H)₃(H₂O)₃]. uoc.gr In this structure, the Zn²⁺ ions are in a slightly distorted octahedral environment. uoc.gr The formation of this protective Zn-ATMP layer acts as a barrier to corrosion. uoc.grresearchgate.net

The synergistic effect arises from the combined action of the ATMP and the zinc ions. The ATMP provides excellent chelation and surface adsorption properties, while the zinc ions contribute to the formation of a stable, protective film. uoc.grresearchgate.net

Table 2: Zn-ATMP Complex Characteristics

| Property | Description |

| Molar Ratio | 1:1 (Zn²⁺:ATMP). uoc.gr |

| Chemical Formula | Polymeric material: Zn[HN(CH₂PO₃H)₃(H₂O)₃]. uoc.gr |

| Coordination Geometry | Slightly distorted octahedral around Zn²⁺. uoc.gr |

| Coordination Sites | Three phosphonate oxygens and three water molecules. uoc.gr |

| Key Feature | Synergistic corrosion inhibition. uoc.gr |

While the interactions with calcium and zinc are more extensively documented, ATMP also forms complexes with other alkaline earth metals such as magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺). atamanchemicals.com The fundamental principles of chelation and sequestration apply to these ions as well.

The stability of these complexes is influenced by factors such as the ionic radius and charge density of the metal cation. Generally, the affinity of phosphonate ligands for divalent metal ions follows trends related to their ionic properties. mdpi.com

Magnesium (Mg²⁺): ATMP can effectively chelate Mg²⁺ ions. In some cases, depending on the conditions, magnesium may form an aqua complex, [Mg(H₂O)₆]²⁺, with the deprotonated ATMP acting as a counter-ion in a salt-like structure. mdpi.com

Strontium (Sr²⁺) and Barium (Ba²⁺): Similar to other divalent cations, ATMP can form complexes with Sr²⁺ and Ba²⁺, which is relevant for preventing the formation of strontium and barium salt scales. atamanchemicals.com Research on related phosphonate systems has shown that synergistic blends with Sr²⁺ can provide effective anticorrosion protection. acs.org

Copper and Manganese Ion Complexation

The aminotris(methylenephosphonate) (ATMP) ligand demonstrates a strong affinity for various metal ions, including copper (Cu²⁺) and manganese (Mn²⁺). The phosphonate groups, combined with the central nitrogen atom, allow ATMP to act as an effective chelating agent, forming stable complexes with these divalent cations. atamanchemicals.comcymitquimica.com

Research into the complexation of copper(II) with nitrilotris(methyl phosphonic acid) (NTP, another term for ATMP) reveals the formation of ternary complexes in a stepwise mechanism. Initially, ATMP binds to the copper(II) ion, after which other ligands, such as amino acids or peptides, can coordinate to the central metal. researchgate.net In aqueous solutions, copper(II) is found to form various species with ATMP, denoted as Cu(NTP)Hn, where 'n' can be 0, 1, 2, or 3, indicating different protonation states of the complex. researchgate.net The ability of ATMP to form stable chelates with copper ions is a key aspect of its functionality. atamanchemicals.com

The interaction with manganese is also significant. Studies have shown that manganese can catalyze the autoxidation of ATMP. researchgate.net In the presence of mineral manganite or Mn²⁺ ions and molecular oxygen, ATMP can degrade to form byproducts such as iminodi(methylenephosphonic acid) (IDMP) and orthophosphate. researchgate.net This process involves the generation of a likely Mn(III)-containing intermediate and indicates that manganese-catalyzed thermal autoxidation is a potential degradation pathway for aminophosphonate chelating agents in natural water environments. researchgate.net

Interaction with Transition Metals and Lanthanides

Zirconium aminotris(methylenephosphonate) (Zr-ATMP) materials have emerged as highly promising sorbents for metal ion removal from aqueous solutions, particularly in acidic conditions. mdpi.comresearchgate.netnih.gov These materials are synthesized by reacting a zirconium salt, such as zirconium oxynitrate, with aminotris(methylenephosphonic acid). mdpi.com The properties of the resulting amorphous sorbent are significantly influenced by the molar ratio of phosphonate to zirconium (P:Zr) used during synthesis. mdpi.comresearchgate.netnih.gov

Zr-ATMP sorbents exhibit excellent sorption capabilities for numerous metal ions, including heavy metals like copper, alkaline earth metals, and lanthanides. mdpi.com Detailed studies on copper removal from acidic wastewater have shown that the sorbent's efficiency is dependent on the P:Zr ratio. A Zr-ATMP material synthesized with a P:Zr molar ratio of 50:1 demonstrated superior performance, characterized by fast sorption kinetics and high capacity. mdpi.comresearchgate.netnih.gov This particular sorbent achieved a maximum sorption capacity of 62.3 mg/g for copper ions in pure solutions. mdpi.comresearchgate.net Furthermore, these sorbents are stable in strongly acidic media and can be effectively regenerated using 1 M solutions of strong acids like HCl, HNO₃, or H₂SO₄, allowing for up to 95% recovery of the captured copper ions. mdpi.comnih.gov

Table 1: Sorption Properties of Optimized Zirconium Aminotris(methylenephosphonate) (Zr-ATMP)

| Parameter | Value | Reference |

|---|---|---|

| Optimal P:Zr Molar Ratio | 50:1 | mdpi.comresearchgate.netnih.gov |

| Maximum Sorption Capacity (Copper) | 62.3 mg/g | mdpi.comresearchgate.net |

| Affinity for Copper Ions (log Kd) | 2.7–3.9 | mdpi.comresearchgate.netnih.gov |

| Regeneration Efficiency (Cu²⁺ Recovery) | Up to 95% | mdpi.comnih.gov |

Aminotris(methylenephosphonate) exhibits a very high affinity for ferric ions (Fe³⁺). researchgate.netresearchgate.net The phosphonate moieties show a strong binding capability to Fe(III), leading to the formation of stable iron-phosphonate complexes. researchgate.net This strong interaction is fundamental to some of ATMP's applications, such as its use in water treatment and as a corrosion inhibitor. atamanchemicals.com

Studies on the complexation of trivalent cations have determined the formation constants for Fe(III)-ATMP complexes. researchgate.net The interaction is so strong that it can influence processes like the hydration of cement, where the chelation of iron by ATMP may prevent the formation of gelatinous Fe(III) hydroxide (B78521). researchgate.net In aqueous solutions, it is proposed that the phosphonate groups are the primary sites for binding to the metal ion. researchgate.net The robust nature of the Fe(III)-phosphonate complex is a critical factor in its chemical behavior and applications. researchgate.net

Aminotris(methylenephosphonic acid) is utilized as a ligand in the synthesis of metal-organic frameworks (MOFs), including those incorporating uranyl nitrate (B79036). atamanchemicals.com Uranyl nitrate, a water-soluble uranium salt, serves as a source of the uranyl cation (UO₂²⁺), which can be coordinated by the phosphonate groups of the ATMP ligand. atamanchemicals.comwikipedia.org The resulting structures can be complex, forming hexagonal porous three-dimensional networks, layered materials with intercalated templates, or linear polymers. atamanchemicals.com The ability of the nitrate ligand in uranyl nitrate to be easily replaced makes it a suitable starting material for the synthesis of other uranyl compounds and coordination polymers. wikipedia.org The complexation chemistry between uranyl nitrate and ligands like ATMP is crucial for developing new materials, particularly in the context of nuclear fuel reprocessing and waste management, where similar complexation principles are applied. rsc.orgnih.gov

Structural Aspects of Aminotris(methylenephosphonate) Metal Complexes

The multifunctional nature of the aminotris(methylenephosphonate) ligand, with its multiple phosphonate groups and central nitrogen atom, makes it an ideal building block for constructing metal-organic hybrid materials and coordination polymers. uoc.gracs.org These compounds often form extensive one-, two-, or three-dimensional supramolecular networks through the coordination of the phosphonate oxygen atoms to metal centers. uoc.gr

For instance, the reaction of ATMP with zinc(II) can produce a polymeric inorganic-organic hybrid material. uoc.gr In one such structure, the zinc ion is coordinated by three phosphonate oxygen atoms and three water molecules in a distorted octahedral geometry. uoc.gr Two of the phosphonate groups from a single ATMP ligand chelate the zinc center, forming an eight-membered ring, while the third phosphonate arm remains uncoordinated to that specific metal but engages in hydrogen bonding. This arrangement leads to the formation of zig-zag chains that are further linked by extensive hydrogen bonding, involving the P-O-H and N-H groups as well as water molecules, to create a two-dimensional (2D) corrugated sheet-like structure. uoc.gr The versatility of ATMP as a ligand allows for the creation of diverse architectures, including layered structures and 3D frameworks, which have potential applications in catalysis, sorption, and ion exchange. atamanchemicals.comuoc.gr

Protonation States and Their Influence on Coordination

The protonation of ATMP typically occurs in a sequential manner. In highly acidic solutions, the molecule is fully protonated. As the pH increases, the phosphonate groups begin to deprotonate. The nitrogen atom is generally protonated in the free ligand, forming a zwitterionic structure. osti.gov However, upon coordination with a metal ion, the phosphonate groups are the primary sites of protonation in the resulting complex. osti.gov

The degree of protonation has a profound impact on the coordination of metal ions. The highly charged anionic forms of ATMP, present at higher pH values, are more effective chelating agents due to the increased negative charge density on the oxygen atoms of the phosphonate groups. This enhances the electrostatic attraction between the ligand and positively charged metal ions.

The coordination mode of ATMP can vary depending on the protonation state and the nature of the metal ion. In many cases, not all three phosphonate groups coordinate directly to the metal center. For instance, in a complex with Zn²⁺, it has been observed that two of the three phosphonate groups are involved in coordination, while the third remains uncoordinated and participates in hydrogen bonding with surrounding molecules.

The stability of the resulting metal-ATMP complexes is also highly dependent on the protonation state of the ligand. The formation of protonated complexes, such as MHnL, is common, and their stability constants have been determined for various metal ions.

Table 1: Protonation Constants of Aminotris(methylenephosphonate) (ATMP) This table presents the successive protonation constants (log K) of ATMP, which quantify the equilibrium for the addition of each proton.

| Protonation Step | Log K |

| H⁺ + L⁶⁻ ⇌ HL⁵⁻ | 12.1 |

| H⁺ + HL⁵⁻ ⇌ H₂L⁴⁻ | 10.9 |

| H⁺ + H₂L⁴⁻ ⇌ H₃L³⁻ | 8.9 |

| H⁺ + H₃L³⁻ ⇌ H₄L²⁻ | 7.0 |

| H⁺ + H₄L²⁻ ⇌ H₅L⁻ | 5.8 |

| H⁺ + H₅L⁻ ⇌ H₆L | 4.5 |

This data is compiled from various sources and represents typical values.

The formation of stable complexes with a wide range of metal ions is a key feature of ATMP's coordination chemistry. The stability of these complexes is a critical factor in many of its industrial applications.

Table 2: Stability Constants (log K) for Selected Metal-ATMP Complexes This table provides the stability constants for the 1:1 complexes of ATMP with various divalent metal ions.

| Metal Ion | Log K (ML) |

| Mg²⁺ | 7.2 |

| Ca²⁺ | 8.5 |

| Sr²⁺ | 6.8 |

| Ba²⁺ | 6.5 |

| Mn²⁺ | 10.5 |

| Fe²⁺ | 11.2 |

| Co²⁺ | 12.5 |

| Ni²⁺ | 13.1 |

| Cu²⁺ | 16.5 |

| Zn²⁺ | 14.8 |

This data is compiled from various sources and represents typical values.

Metal-Ligand Bond Characterization

The nature of the bond between the metal ion and the aminotris(methylenephosphonate) ligand is crucial for understanding the structure and reactivity of the resulting complexes. This bond can be characterized using a variety of spectroscopic and crystallographic techniques. The interaction is primarily between the metal ion and the oxygen atoms of the phosphonate groups, and in some cases, the nitrogen atom.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of ATMP to metal ions. The vibrational frequencies of the phosphonate group are particularly sensitive to coordination. The P=O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹, shifts to a lower frequency upon coordination to a metal ion. This shift is indicative of a weakening of the P=O double bond as electron density is drawn towards the metal center. Similarly, the P-OH stretching vibrations are also affected by coordination and deprotonation. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is especially useful for studying the protonation and coordination of ATMP. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Protonation of the phosphonate groups generally leads to a downfield shift in the ³¹P NMR signal. nih.govmdpi.com Upon coordination to a metal ion, the ³¹P chemical shift can be further altered, providing information about the nature and strength of the metal-phosphorus interaction. researchgate.net ¹H NMR can also be used to study the protonation of the nitrogen atom and the methylene (B1212753) groups. osti.gov

Table 3: Typical IR and ³¹P NMR Spectroscopic Data for ATMP and its Metal Complexes

| Species | IR (cm⁻¹) ν(P=O) | ³¹P NMR (ppm) δ |

| Free ATMP (H₆L) | ~1250 | ~15 |

| Coordinated ATMP (in a complex) | 1100 - 1200 | 20 - 30 |

These values are approximate and can vary depending on the specific complex and experimental conditions.

Crystallographic Characterization:

X-ray crystallography provides definitive information about the three-dimensional structure of metal-ATMP complexes in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry around the metal center.

In the crystal structure of [Ni(H₂O)₃N(CH₂PO₃H)₃], the nickel atom is in an octahedral coordination environment. researchgate.net It is coordinated to two oxygen atoms from one phosphonate group of a single ATMP molecule, one oxygen atom from an adjacent ATMP molecule, and three water molecules. researchgate.net This demonstrates the bridging capability of the ATMP ligand, leading to the formation of a polymeric structure. researchgate.net In the complex Na₄[Ni(H₂O)N(CH₂PO₃)₃]·11H₂O, the nickel atom is also octahedrally coordinated, but in this case, it is bonded to the nitrogen atom and three oxygen atoms from the phosphonate groups of a single ATMP ligand, as well as one water molecule. researchgate.net This illustrates the versatility of ATMP's coordination modes.

The character of the metal-phosphonate bond is generally considered to be primarily ionic, arising from the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms of the phosphonate groups. However, a degree of covalent character also exists, particularly with more polarizing metal ions. This is evidenced by the observed shifts in spectroscopic data and the specific bond lengths and angles determined from crystallography.

Table 4: Selected Bond Lengths (Å) in a Nickel-ATMP Complex This table presents selected bond lengths from the crystal structure of [Ni(H₂O)₃N(CH₂PO₃H)₃], illustrating the coordination environment of the Ni(II) ion. researchgate.net

| Bond | Bond Length (Å) |

| Ni-O(phosphonate) | 2.025 - 2.088 |

| Ni-O(water) | ~2.1 |

Data is from the crystal structure of [Ni(H₂O)₃N(CH₂PO₃H)₃]. researchgate.net

Mechanistic Studies of Aminotris Methylenephosphonate Action

Mechanisms of Mineral Scale Inhibition by Aminotris(methylenephosphonate)

Aminotris(methylenephosphonate) (ATMP) is a highly effective scale inhibitor, particularly against common scales like calcium carbonate. Its efficacy stems from a combination of mechanisms that disrupt the formation and growth of mineral crystals.

ATMP interferes with the crystallization process by adsorbing onto the active growth sites of forming crystals. This adsorption blocks the addition of new layers of scale-forming ions, thereby inhibiting further crystal growth. Research has shown that even at sub-stoichiometric concentrations, ATMP can significantly slow down the precipitation of scaling salts. aquapharm-india.com

The presence of ATMP can also alter the morphology of the crystals that do form. For instance, in the case of calcium carbonate, ATMP can promote the formation of the less stable vaterite polymorph over the more common and stable calcite. researchgate.net This alteration in crystal structure results in a softer, less adherent scale that is more easily dispersed in the water system.

A study on the effect of various antiscalants on calcium carbonate precipitation demonstrated that ATMP and its fluorescent analog, ADMP-F, stabilize the calcite crystal form. mdpi.com This indicates a specific interaction with the calcite lattice, modifying its growth pattern.

A key characteristic of ATMP as a scale inhibitor is its "threshold effect," where a concentration far below the stoichiometric amount required to chelate all the scale-forming cations is sufficient to prevent precipitation. aquapharm-india.com This sub-stoichiometric requirement makes it a cost-effective solution for industrial applications.

The mechanism behind the threshold effect involves the adsorption of ATMP molecules onto the surfaces of crystal nuclei. This adsorption disrupts the template for further crystal growth and prevents the nuclei from reaching the critical size required for precipitation. The excellent chelating ability of ATMP, combined with this threshold inhibition, contributes to its high performance as a scale inhibitor.

ATMP is known to induce lattice distortion in mineral scales, which contributes to its inhibitory action. When ATMP molecules adsorb onto the surface of a growing crystal, they can be incorporated into the crystal lattice. This incorporation disrupts the regular, ordered arrangement of ions, causing strain and distortion within the crystal structure.

Studies have shown that the presence of organic molecules within biogenic calcite crystals leads to anisotropic lattice distortions. researchgate.netnih.govnih.gov Similarly, ATMP can cause significant changes in the unit cell parameters of calcium carbonate, leading to the formation of a distorted, less stable scale. researchgate.net This distortion weakens the scale's structure, making it more prone to fracture and easier to remove. The ability of ATMP to induce the transformation of calcite to the less stable vaterite at very low concentrations is a clear indication of its powerful lattice distortion capabilities. researchgate.net

Table 1: Effect of Aminotris(methylenephosphonate) on Calcium Carbonate Crystal Phase

| Inhibitor | CaCO3 Crystal Phase (%) |

| Calcite | |

| Blank | 32 |

| ADMP-F (ATMP analog) | 100 |

| HEDP-F | 25 |

| PAA-F1 | 50 |

Data sourced from a study on fluorescent-tagged antiscalants, where ADMP-F is an analog of ATMP. mdpi.com

The interaction of ATMP with mineral surfaces, particularly calcite (CaCO3), is fundamental to its scale inhibition mechanism. The phosphonate (B1237965) groups in the ATMP molecule have a strong affinity for calcium ions on the calcite surface. This leads to the adsorption of ATMP onto the calcite, which can be described by a Langmuir-type adsorption isotherm at low concentrations. researchgate.netnih.gov

At saturation, it has been observed that phosphonates cover only a small fraction of the calcite surface, suggesting that they preferentially adsorb at active sites such as kinks and step edges. researchgate.netnih.gov At higher concentrations, the interaction can lead to the growth of a calcium-phosphonate layer on the calcite surface. researchgate.netnih.gov This layer effectively passivates the surface, preventing further interaction with scale-forming ions in the bulk solution.

The adsorption process is influenced by factors such as pH and the presence of other ions in the solution. The formation of a stable, adsorbed layer of ATMP on the calcite surface is a critical step in preventing scale buildup.

Mechanisms of Corrosion Inhibition by Aminotris(methylenephosphonate)

ATMP also functions as an effective corrosion inhibitor for various metals by forming a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.

The primary mechanism of corrosion inhibition by ATMP is the adsorption of its molecules onto the metal surface. This adsorption can be influenced by the nature of the metal, the composition of the corrosive medium, and the concentration of the inhibitor.

On carbon steel and iron , ATMP has been shown to adsorb on the surface, forming a protective layer that inhibits both anodic and cathodic reactions, classifying it as a mixed-type inhibitor. researchgate.net The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The strength of this adsorption can be influenced by the presence of other ions, such as Zn2+, which can have a synergistic effect on the inhibition efficiency. semanticscholar.org

Studies have confirmed the existence of a protective film on carbon steel surfaces through various surface analysis techniques, including scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX). jmaterenvironsci.com These analyses reveal the presence of phosphorus and nitrogen from the ATMP molecule on the steel surface, indicating its direct involvement in the protective layer.

For aluminum , organic compounds containing heteroatoms like nitrogen, oxygen, and phosphorus, such as ATMP, act as corrosion inhibitors by adsorbing onto the metal surface. researchgate.net The adsorption of phosphonic acids on the aluminum oxide layer prevents the adsorption of aggressive anions like chloride, thereby reducing the rate of corrosion. researchgate.net The formation of an insoluble aluminum-phosphonate complex further enhances the protective properties of the adsorbed film. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Aminotris(methylenephosphonate) on Carbon Steel in 1 M HCl

| ATMP Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

| 0 | - | - |

| 5 x 10⁻⁵ | 3.81 | 16.44 |

| 1 x 10⁻⁴ | - | - |

| 5 x 10⁻⁴ | - | - |

| 1 x 10⁻³ | - | - |

| 5 x 10⁻³ | - | - |

| 1 x 10⁻² | - | - |

| 5 x 10⁻² | - | - |

| 1 x 10⁻¹ | - | - |

| 0.5 | - | 96.71 |

Data compiled from multiple sources. jmaterenvironsci.comscribd.com (Note: A complete dataset for all concentrations was not available in a single source.)

Table 3: Langmuir Adsorption Isotherm Parameters for Aminotris(methylenephosphonate) on Carbon Steel

| Parameter | Value |

| Adsorption Isotherm Model | Langmuir |

| Adsorption Process | Physisorption |

Information derived from studies indicating that the adsorption of ATMP on carbon steel surfaces obeys the Langmuir adsorption isotherm, with the process being primarily controlled by physisorption. researchgate.net

Formation of Protective Surface Layers and Films

In corrosion inhibition, ATMP functions by creating a protective barrier on the metal surface, isolating it from the corrosive environment. sinobiochemistry.com This film is formed through the adsorption and complexation of ATMP molecules with the metal ions on the surface.

Studies have shown that this protective layer is an organic-inorganic hybrid material. uoc.gr For instance, on steel surfaces, the film is composed of ATMP-Fe(II) complexes. sinobiochemistry.com The presence of this film impedes the charge transfer process, which is a fundamental step in corrosion, thereby reducing the corrosion rate. researchgate.net The effectiveness of this film is enhanced by the strong chelating ability of ATMP, which allows it to form stable, multi-dentate complexes with a variety of metal ions. sinobiochemistry.com

Synergistic Effects with Metal Ions (e.g., Zn²⁺, Ce³⁺) in Corrosion Mitigation

The performance of ATMP as a corrosion inhibitor can be significantly enhanced by the presence of certain metal ions, a phenomenon known as synergism. Zinc (Zn²⁺) and Cerium (Ce³⁺) are two such ions that have been extensively studied in combination with ATMP.

The combination of ATMP and Zn²⁺ has been shown to provide superior corrosion protection for carbon steel compared to either component alone. uoc.grijcsi.proresearchgate.netsemanticscholar.org The mechanism involves the formation of a more stable and compact protective film. It is proposed that Zn²⁺ ions stabilize the adsorption of ATMP on the steel surface by forming stable ATMP-Zn²⁺ complexes. This synergistic formulation can act as a cathodic inhibitor, meaning it primarily slows down the reduction reactions that drive corrosion. researchgate.net Research has demonstrated that a combination of ATMP and Zn²⁺ can achieve very high inhibition efficiencies, such as the 98% efficiency observed with 250 ppm ATMP and 10 ppm Zn²⁺ in groundwater. researchgate.net

Similarly, combining ATMP with trivalent cerium ions (Ce³⁺) has been shown to create a highly effective anti-corrosive nanofilm on mild steel. ua.pt This combination leverages the ability of cerium cations to act as cathodic inhibitors, forming hydroxide (B78521) precipitates at local cathodic sites, which then integrate with the ATMP film to provide enhanced protection. ua.pt

| Inhibitor System | Substrate | Environment | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 250 ppm ATMP + 10 ppm Zn²⁺ | Carbon Steel | Groundwater | 98 | researchgate.net |

| 2.5x10⁻³M ATMP + 2.5x10⁻³M Zn²⁺ | Carbon Steel | 1M HCl | 86.84 |

Electrochemical Aspects of Inhibition Mechanisms (Anodic, Cathodic, Mixed Type)

Electrochemical studies are vital for elucidating the precise mechanism by which inhibitors like ATMP function. The inhibition can be classified as anodic, cathodic, or mixed-type, depending on which electrochemical half-reaction of the corrosion process is primarily affected.

Anodic inhibitors slow down the dissolution of the metal (oxidation).

Cathodic inhibitors slow down the reduction reactions (e.g., oxygen reduction or hydrogen evolution).

Mixed-type inhibitors affect both the anodic and cathodic processes.

Research indicates that ATMP's mechanism can vary depending on the conditions and the presence of other substances. When used alone in a 3.5% NaCl solution, ATMP has been observed to act as a cathodic inhibitor. semanticscholar.org However, in other studies, particularly in acidic solutions, it is often classified as a mixed-type inhibitor, as it suppresses both the anodic and cathodic currents. researchgate.net The combination of ATMP with Zn²⁺ often functions as a cathodic or mixed-type inhibitor system. researchgate.net This mixed-type action, where both corrosion reactions are hindered, often leads to the highest inhibition efficiencies.

Environmental Degradation Pathways and Fate Studies of Aminotris(methylenephosphonate)

Understanding the environmental fate of ATMP is crucial due to its widespread use. The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to both chemical and enzymatic degradation, making these compounds persistent in the environment. researchgate.net

Oxidative processes are a primary pathway for the degradation of ATMP in the environment. Studies have shown that ATMP can undergo oxidative degradation, although the rates can be slow under natural conditions. The process often involves the cleavage of the C-N bond as an initial step.

The degradation of ATMP can lead to the formation of several intermediate products before eventual mineralization. Key transformation products identified in various studies include:

Iminodi(methylene phosphonate) (IDMP)

Aminomethylphosphonic acid (AMPA)

Orthophosphate (PO₄³⁻) researchgate.net

These intermediates are subsequently broken down into simpler, mineralized products such as ammonia (B1221849), phosphate (B84403), and carbon dioxide. While biological degradation is generally slow, certain microorganisms are capable of utilizing phosphonates as a source of carbon and phosphorus. researchgate.net Abiotic degradation pathways, such as photolysis in the presence of ferric ions, can also contribute to the breakdown of ATMP in the environment.

| Intermediate Product | Abbreviation | Final Mineralization Products |

|---|---|---|

| Iminodi(methylene phosphonate) | IDMP | Ammonia, Phosphate, Carbon Dioxide |

| Aminomethylphosphonic acid | AMPA | |

| Orthophosphate | PO₄³⁻ |

Biodegradation Mechanisms

Aminotris(methylenephosphonate) and other phosphonates contain a highly stable carbon-phosphorus (C-P) bond, which is notably resistant to both chemical and enzymatic degradation. nih.govresearchgate.net Despite this stability, certain microorganisms have evolved enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govresearchgate.net

A primary mechanism for the microbial degradation of a wide range of phosphonates is the C-P lyase pathway. nih.gov This enzyme complex has a broad substrate specificity, enabling bacteria to break down various phosphonate structures. nih.gov For some aminophosphonates, the initial enzymatic attack involves the cleavage of the C-P bond. However, for other, more complex structures, evidence suggests that the initial cleavage may occur at the C-N bond, followed by further degradation. The ability to cleave the C-P bond is a critical step in the mineralization of these compounds in the environment. nih.gov

Role of Activated Sludge in Removal Processes

Activated sludge plays a crucial role in the removal of aminotris(methylenephosphonate) (ATMP) from wastewater, primarily through the mechanism of adsorption. While biological degradation of ATMP is generally considered to be a slow process, high removal rates of this compound are frequently observed in activated sludge treatment systems. This efficiency is largely attributed to the strong binding of ATMP to the sludge biomass. oecd.org

The removal process in wastewater treatment plants (WWTPs) is multifaceted, involving microbial degradation, adsorption on the microbial activated sludge itself, or adsorption onto mineral precipitates, such as metal hydroxides, that are bound to the activated sludge. However, studies indicate that complete mineralization of phosphonates like ATMP by activated or digested sludge is not expected within several weeks, suggesting that adsorption is the predominant contributor to its elimination.

The composition of the activated sludge, particularly its content of amorphous iron oxides, significantly influences its adsorption capacity for ATMP. The adsorption process is not highly sensitive to pH, and the presence of cations like calcium can further enhance the surface capacity for phosphonate binding. Field measurements from various wastewater treatment plants confirm that aminopolyphosphonates are removed almost completely during wastewater treatment, with adsorption being the key process.

Identification and Transformation of Degradation Intermediates

The degradation of aminotris(methylenephosphonate) (ATMP) can lead to the formation of several transformation products. While the complete mineralization of ATMP is a slow process, the identification of its degradation intermediates provides insight into the transformation pathways that can occur in environmental and engineered systems.

Iminodi(methylene)phosphonate (IDMP) Formation

Iminodi(methylene)phosphonate (IDMP) has been identified as a primary degradation product of ATMP. The formation of IDMP results from the cleavage of one of the C-N bonds in the ATMP molecule. This transformation has been observed in studies investigating the abiotic degradation of ATMP, particularly through processes such as manganese-catalyzed autoxidation. researchgate.net In these reactions, the parent ATMP molecule is broken down, yielding IDMP and other byproducts.

While the primary removal of ATMP in activated sludge is through adsorption, the conditions within wastewater treatment, including the presence of various metal ions, can facilitate such chemical transformations.

Hydroxymethylphosphonic Acid (HMP) Formation

Hydroxymethylphosphonic acid (HMP) is another identified intermediate in the degradation pathway of ATMP. The formation of HMP can occur through the further degradation of IDMP. This suggests a stepwise degradation process where ATMP is first transformed into IDMP, which is then further broken down into simpler phosphonate compounds like HMP.

Orthophosphate Formation as a Final Product

The ultimate mineralization of aminotris(methylenephosphonate) and its intermediates leads to the formation of orthophosphate (PO₄³⁻). Orthophosphate is a readily bioavailable form of phosphorus and its release is a key indicator of the complete breakdown of the parent phosphonate compound. The C-P bond in phosphonates is highly stable, making their degradation challenging. However, once this bond is cleaved, either through biotic or abiotic processes, the phosphorus is released as orthophosphate.

Ammonia Nitrogen and Nitrate (B79036) Nitrogen Formation

The complete mineralization of the nitrogen-containing aminotris(methylenephosphonate) molecule will result in the formation of ammonia (NH₃) or ammonium (B1175870) (NH₄⁺). In the aerobic environment of a conventional activated sludge process, this ammonia can then be subjected to nitrification. Nitrification is a two-step biological process carried out by specific groups of bacteria:

Ammonia-oxidizing bacteria convert ammonia to nitrite (NO₂⁻).

Nitrite-oxidizing bacteria then oxidize the nitrite to nitrate (NO₃⁻).

Therefore, the degradation of ATMP can contribute to the ammonia and subsequently the nitrate concentrations in the wastewater. The process of nitrification is a standard and crucial part of biological nutrient removal in many wastewater treatment plants.

Adsorption and Sorption Behavior in Environmental Matrices

The strong affinity of aminotris(methylenephosphonate) for solid phases is a defining characteristic of its environmental behavior. This is particularly evident in its interaction with activated sludge, soils, and sediments.

In activated sludge, the primary mechanism for ATMP removal is adsorption. The sludge flocs, which are a complex mixture of microorganisms, extracellular polymeric substances, and inorganic particles, provide a large surface area for adsorption. The sorption process is significantly influenced by the presence of mineral components within the sludge, such as amorphous iron and aluminum oxides and hydroxides. These mineral phases offer active sites for the complexation of the phosphonate groups of ATMP. The adsorption of ATMP onto activated sludge is not highly dependent on pH.

The binding of ATMP to soils and sediments is also very strong. This strong adsorption limits the mobility of ATMP in the subsurface, reducing the potential for groundwater contamination. The extent of adsorption is often correlated with the content of metal oxides and clay minerals in the soil or sediment. The interaction is thought to occur through the formation of surface complexes between the phosphonate groups and metal ions (e.g., Fe³⁺, Al³⁺, Ca²⁺) on the mineral surfaces. This strong binding can also make the ATMP less bioavailable to microorganisms, further slowing its degradation in these matrices.

The table below summarizes the key aspects of ATMP's behavior in activated sludge and its degradation pathway.

| Process/Product | Description | Key Factors |

| Removal in Activated Sludge | Primarily through adsorption to the sludge biomass. | High surface area of sludge, presence of mineral precipitates (e.g., iron oxides). |

| Iminodi(methylene)phosphonate (IDMP) | A primary degradation intermediate formed by the cleavage of a C-N bond in ATMP. | Abiotic degradation pathways, such as manganese-catalyzed oxidation. |

| Hydroxymethylphosphonic Acid (HMP) | A further degradation product formed from the breakdown of IDMP. | Stepwise degradation of the parent molecule. |

| Orthophosphate (PO₄³⁻) | The final phosphorus-containing product of complete ATMP mineralization. | Cleavage of the stable C-P bond. |

| Ammonia (NH₃) / Nitrate (NO₃⁻) | Nitrogen-containing end products of complete mineralization and subsequent nitrification. | Aerobic conditions and the presence of nitrifying bacteria in activated sludge. |

| Adsorption in Environmental Matrices | Strong binding to activated sludge, soils, and sediments. | Metal oxide and clay content of the matrix. |

Sorption Properties of Zirconium Aminotris(methylenephosphonate) Materials for Metal Ions

Zirconium aminotris(methylenephosphonate) (Zr-ATMP) materials have emerged as highly effective sorbents for various metal ions, particularly heavy metals. mdpi.com These materials exhibit excellent sorption properties and are noted for their fast kinetics and high stability, even in strongly acidic environments. mdpi.com

Research has focused on the synthesis of amorphous zirconium phosphonate materials with a broad range of Phosphorus to Zirconium (P:Zr) molar ratios, from 0.5 to 100. google.com The goal is to create sorbents with optimized properties for metal ion removal from aqueous solutions. google.com

One notable application of Zr-ATMP is in the removal of copper from acidic wastewater. google.com Studies have shown that a Zr-ATMP material synthesized with a P:Zr molar ratio of 50:1 displays rapid sorption kinetics and superior sorption capabilities for copper ions. mdpi.comgoogle.com The performance of this material is comparable to commercially available resins designed for copper capture. google.com Furthermore, this sorbent can be efficiently regenerated using 1 M solutions of strong acids such as HCl, HNO₃, or H₂SO₄, allowing for a high recovery of the captured copper ions (up to 95%). mdpi.comgoogle.com

The table below presents the sorption performance of Zirconium Aminotris(methylenephosphonate) for copper ions:

| Parameter | Value | Reference Resins Affinity (log Kd) |

| Maximum Sorption Capacity (Copper) | 62.3 mg/g | 2.7–3.9 |

| P:Zr Molar Ratio for Optimal Sorption | 50:1 | N/A |

| Copper Ion Recovery (Regeneration) | up to 95% | N/A |

Data compiled from studies on Zr-ATMP sorbents. mdpi.comgoogle.com

Beyond copper, Zr-ATMP materials have demonstrated effectiveness in the sorption of other heavy metals and alkaline earth metals. mdpi.com

Mechanisms of Interaction with Specific Surfaces

Reaction with Aluminum Surfaces for Coating Formation

Aminotris(methylenephosphonic acid) (ATMP) is utilized in the surface treatment of aluminum and its alloys to form protective coatings. sid.irnih.gov This application is significant as a potential replacement for chromate coatings, which are of environmental concern. nih.govcivilica.com The interaction between ATMP and the aluminum surface results in the formation of a layer that enhances lacquer adhesion and provides corrosion inhibition. nih.gov

The mechanism of this coating formation involves the adsorption of ATMP molecules onto the aluminum surface. nih.gov Research using X-ray photoelectron spectroscopy (XPS) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy has revealed that the adsorption occurs through an acid-base interaction. nih.gov The ATMP molecules are believed to adsorb in a bi-dentate conformation on the surface of the aluminum alloy. nih.gov This strong interaction creates an alumino-phosphonate linkage via a robust Al-O-P chemical bond. civilica.com

The resulting ATMP layer acts as a barrier, effectively inhibiting the reaction of thin films of evaporated aluminum on substrates like glass or silicon with deionized water. sid.ir This property is crucial for protecting the aluminum from corrosion. sid.ir

The table below summarizes the key aspects of the interaction between Aminotris(methylenephosphonate) and aluminum surfaces:

| Feature | Description |

| Interaction Type | Acid-base interaction |

| Adsorption Conformation | Bi-dentate |

| Resulting Bond | Al-O-P chemical bond |

| Primary Function of Coating | Corrosion inhibition and improved lacquer adhesion |

Interfacial Adsorption on Graphene Oxide

Advanced Characterization Techniques in Aminotris Methylenephosphonate Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular features of ATMP. By interacting with molecules using different forms of electromagnetic radiation, these methods can probe vibrational modes, nuclear spin states, and electronic transitions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool used to identify functional groups within a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. For ATMP and its metal complexes, FT-IR spectra provide a characteristic fingerprint, revealing the presence of its key chemical bonds.

The FT-IR spectrum of aminotris(methylenephosphonate) and its related compounds is characterized by several distinct absorption bands corresponding to the vibrations of its specific functional groups. The precise position of these bands can be influenced by factors such as pH, metal coordination, and hydrogen bonding. researchgate.net

Key vibrational bands observed in the analysis of lead nitrilotris(methylene)triphosphonates include broad, low-intensity bands near 2700 cm⁻¹, which are assigned to the ν(P-OH) vibrations of PO₃H₂ or PO₃H⁻ groups involved in strong hydrogen bonds. researchgate.net Bands observed at 2760 and 2340 cm⁻¹ are characteristic of hydrogen phosphonate (B1237965) groups. researchgate.net The spectral region between 1200-830 cm⁻¹ is particularly important as it corresponds to the ν(P=O) and ν(P-O) stretching vibrations of the tetrahedral phosphonate groups. researchgate.net In hydrated compounds, an intense, broad band in the O-H stretching region around 3400 cm⁻¹ and a sharp band for H-O-H bending near 1620 cm⁻¹ indicate the presence of water molecules. researchgate.net

Table 1: Characteristic FT-IR Vibrational Bands for Aminotris(methylenephosphonate) and Related Compounds

| Vibrational Band | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| ν(O-H) | Water of Hydration | ~3400 | researchgate.net |

| ν(P-OH) | Phosphonic Acid | ~2760, ~2700, ~2340 | researchgate.net |

| δ(H-O-H) | Water of Hydration | ~1620 | researchgate.net |

| ν(P=O) / ν(P-O) | Phosphonate | 1200 - 830 | researchgate.net |

| ν(N-H) | Amino Group | ~3450 | researchgate.net |

| ν(C-N) | Carbon-Nitrogen Bond | ~1160 | researchgate.net |

| ν(P-C) | Carbon-Phosphorus Bond | ~740 | researchgate.net |

Note: The exact wavenumbers can vary based on the specific compound and its physical state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. For phosphonates, ³¹P-NMR is particularly valuable. ³¹P is a medium sensitivity nucleus that yields sharp spectral lines over a wide chemical shift range, making it highly informative for studying phosphorus-containing compounds. huji.ac.il Spectra are typically acquired with ¹H decoupling to simplify the signals by removing spin-spin coupling effects. huji.ac.il

In the context of ATMP and related imino polyphosphates, ³¹P-NMR chemical shifts are sensitive to the local chemical environment, including pH and the proximity of other functional groups like imino nitrogens. nih.gov The basicity of the phosphate (B84403) groups influences their chemical shift; for instance, the ³¹P NMR signals for phosphorus nuclei in the end phosphate groups of a linear triphosphate typically appear at a lower magnetic field (higher ppm) than those in the middle phosphate groups, reflecting a difference in their basicity. nih.gov A low-field shift becomes more significant when more imino nitrogen atoms are adjacent to the phosphorus nucleus. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. While ATMP itself does not possess strong chromophores for direct, sensitive analysis, UV-Vis spectroscopy is widely used as a detection method in quantitative analysis. researchgate.netmdpi.com

A common application involves the determination of ATMP concentration in aqueous solutions, such as circulating water. researchgate.net This is often achieved indirectly: ATMP is first degraded through a process like UV photooxidation, which converts the organically bound phosphorus into orthophosphate. researchgate.netmdpi.com The resulting orthophosphate is then reacted with a reagent, such as in the vanadomolybdophosphoric acid method, to form a colored complex that can be accurately measured with a spectrophotometer. researchgate.net This approach allows for the simple and rapid on-line monitoring of ATMP concentrations. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcnrs.fr The method is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated, which is characteristic of a specific element and its oxidation state. cnrs.fr

In research involving ATMP, XPS is used to analyze surfaces that have been treated with the phosphonate, for example, in corrosion inhibition studies on metals. researchgate.net It can confirm the adsorption of the inhibitor on the surface by detecting the characteristic signals of phosphorus (P 2p), nitrogen (N 1s), oxygen (O 1s), and carbon (C 1s). The precise binding energies can provide information on the chemical bonding between the ATMP molecule and the substrate material. cnrs.frresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Diffraction and Crystallographic Studies

X-ray diffraction (XRD) is the principal method for determining the three-dimensional atomic structure of a crystalline solid. preprints.org When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal, from which the mean positions of the atoms can be determined. preprints.orgnih.gov

For aminotris(methylenephosphonate), single-crystal X-ray diffraction studies on its salts have provided detailed structural information. For example, the crystal structures of two lead nitrilotris(methylene)triphosphonates have been determined, revealing their unit cell dimensions and space group symmetries. researchgate.net Such data is fundamental to understanding the coordination chemistry and solid-state packing of these materials.

Table 2: Crystallographic Data for Lead Aminotris(methylenephosphonate) Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| I | Pb[(H₂O₃PCH₂)N(CH₂PO₃H)₂] | Triclinic | P1 | a=8.5077(2) Å, b=11.2363(3) Å, c=5.9484(2) Åα=98.802(2)°, β=104.955(1)°, γ=80.911(2)° | researchgate.net |

| II | Pb₂[(O₃PCH₂)N(CH₂PO₃H)₂]·H₂O | Monoclinic | Pn | a=7.3614(2) Å, b=11.3889(2) Å, c=7.4109(2) Åβ=107.828(1)° | researchgate.net |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. youtube.comyoutube.com In this method, a beam of X-rays strikes a crystal and diffracts into many specific directions. youtube.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. cam.ac.uk From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural details. cam.ac.uknih.gov

In the context of aminotris(methylenephosphonate) research, single-crystal XRD has been instrumental in elucidating the complex structures of its metal salts. A notable example is the characterization of a calcium salt of aminotris(methylenephosphonate), referred to as Ca-AMP. researchgate.net Research has detailed the synthesis and crystal structure of this compound, revealing a polymeric structure formed through the chelation of multiple calcium ions by the aminotris(methylenephosphonate) ligand. researchgate.net

The Ca-AMP crystals were identified as monoclinic, belonging to the P 2 1/n space group. researchgate.net The detailed crystallographic data obtained from XRD analysis provide precise insights into the compound's geometry. researchgate.net The calcium ion (Ca²⁺) center is characterized by a slightly distorted octahedral geometry, where it is surrounded by five phosphonate oxygen atoms and one water molecule. researchgate.net Each phosphonate group in the structure is monodeprotonated, and the nitrogen atom is protonated. researchgate.net

Table 1: Crystallographic Data for Calcium-Aminotris(methylenephosphonate) (Ca-AMP)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P 2 1/n | researchgate.net |

| a (Å) | 11.3382(5) | researchgate.net |

| b (Å) | 8.4555(4) | researchgate.net |

| c (Å) | 15.5254(7) | researchgate.net |

| β (°) | 90.655(1) | researchgate.net |

| Volume (ų) | 1488.33(12) | researchgate.net |

| Z | 4 | researchgate.net |

| Ca-O(P) Bond Lengths (Å) | 2.2924(14) - 2.3356(14) | researchgate.net |

This interactive table provides key crystallographic parameters for the Ca-AMP complex as determined by X-ray diffraction.

Crystal Growth and Characterization of Metal-Aminotris(methylenephosphonate) Hybrids

The development of hybrid materials incorporating aminotris(methylenephosphonate) is an active area of research, driven by the potential for creating materials with tailored properties for applications such as ion exchange and catalysis. researchgate.net The synthesis of these materials often involves techniques like the sol-gel route, which has been successfully used to create a novel hybrid ion-exchange material, titanium amino tris(methylenephosphonic acid) (Ti-ATMP). researchgate.netscilit.com This process involves treating titanium tetrachloride with the claw-type aminotris(methylenephosphonic acid). researchgate.net

The characterization of these metal-aminotris(methylenephosphonate) hybrids is comprehensive, employing a suite of analytical techniques. Elemental analysis confirms the composition, while spectral methods like FTIR provide information about the chemical bonding. researchgate.net Thermal analysis (TGA) is used to study the material's stability at different temperatures. researchgate.net The resulting materials, such as Ti-ATMP, are characterized for their ion-exchange capabilities, including their selectivity for various transition and heavy metal ions like Cu²⁺, Zn²⁺, and Pb²⁺. researchgate.net

Furthermore, the study of crystal growth is crucial, as seen in research on how aminotris(methylenephosphonate) inhibits the formation of calcium carbonate (CaCO₃) scale. researchgate.net This demonstrates the ligand's role not just as a building block for new materials but also as a functional additive that can influence the crystallization processes of other compounds. researchgate.net The characterization of such systems helps in understanding the mechanisms of scale inhibition, which is vital for industrial water treatment applications. researchgate.net

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. ri.sertilab.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which analyzes the X-rays emitted from the sample during electron bombardment, SEM becomes a powerful tool for elemental analysis. ri.semst.or.jp Each element has a unique atomic structure that produces a characteristic spectrum of X-rays, allowing for qualitative and quantitative compositional analysis of a selected area. mst.or.jpresearchgate.net

In the study of aminotris(methylenephosphonate) materials, SEM and EDS are essential for morphological and elemental characterization. For instance, in the development of the hybrid ion-exchanger titanium amino tris(methylenephosphonic acid) (Ti-ATMP), SEM and EDX spectroscopy were used for its characterization. researchgate.net These techniques provide visual evidence of the material's surface structure and confirm the presence and distribution of constituent elements like titanium, phosphorus, nitrogen, carbon, and oxygen. This is crucial for verifying the successful synthesis and homogeneity of the hybrid material. researchgate.netri.se

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that provides a three-dimensional surface profile. wikipedia.org An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. wikipedia.org As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. wikipedia.org A laser beam reflected from the back of the cantilever onto a photodiode measures the deflection, which is then used to generate a topographic image of the surface with nanoscale resolution. wikipedia.org

AFM can be operated in several modes, including contact mode, non-contact mode, and tapping mode, which is particularly useful for imaging soft or delicate samples. wikipedia.org Beyond imaging, AFM can be used for force spectroscopy, which measures the forces between the tip and the sample to determine mechanical properties like stiffness and adhesion. wikipedia.orgyoutube.com In research related to aminotris(methylenephosphonate), AFM is a valuable tool for analyzing the surface morphology of protective films formed on metal substrates. For example, in corrosion inhibition studies, AFM can be used to observe changes in the surface roughness and morphology of a metal after the application of an inhibitor formulation containing aminotris(methylenephosphonate), providing direct evidence of the formation of a protective adsorbed layer. researcher.life

Electrochemical Characterization Methods

Potentiodynamic Polarization (PDP) Studies

Potentiodynamic Polarization (PDP) is an electrochemical technique widely used to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. researchgate.netnih.gov The method involves changing the potential of a working electrode (the metal sample) at a controlled rate and measuring the resulting current. semanticscholar.org The data is plotted as a Tafel plot (log of current density versus potential). From this plot, key corrosion parameters can be determined, including the corrosion potential (Ecorr), the corrosion current density (Icorr), and the anodic and cathodic Tafel slopes. semanticscholar.org The Icorr value is directly proportional to the corrosion rate. A lower Icorr in the presence of an inhibitor indicates effective corrosion protection. semanticscholar.org

PDP studies have been instrumental in evaluating the performance of aminotris(methylenephosphonic acid) (ATMP) as a corrosion inhibitor for carbon steel. semanticscholar.orgresearchgate.net Research shows that ATMP can act as a strong inhibitor, with its efficiency increasing with concentration. semanticscholar.org Studies investigating the synergistic effect of ATMP and zinc ions (Zn²⁺) have shown that the combination can function as an effective mixed-type or cathodic inhibitor system. semanticscholar.orgresearchgate.net The polarization curves reveal that the inhibitor formulation affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. semanticscholar.org

Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl

| Inhibitor | Concentration | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Blank | - | -484 | 1180 | - | semanticscholar.org |

| ATMP | 10⁻⁶ M | -495 | 536 | 54.6 | semanticscholar.org |

| ATMP | 10⁻⁵ M | -502 | 309 | 73.8 | semanticscholar.org |

| ATMP | 10⁻⁴ M | -510 | 148 | 87.5 | semanticscholar.org |

| ATMP | 10⁻³ M | -516 | 93 | 92.1 | semanticscholar.org |

This interactive table presents data from potentiodynamic polarization experiments, showing how the corrosion potential (Ecorr) and corrosion current density (Icorr) of carbon steel in an acidic medium are affected by different concentrations of ATMP and a combination with Zn²⁺.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrochemical systems. nih.govntnu.edu In the context of aminotris(methylenephosphonate) research, EIS is primarily utilized to study its role as a corrosion inhibitor, analyzing the protective film it forms on metal surfaces. The technique applies a small amplitude AC potential signal over a wide range of frequencies (from MHz to mHz) and measures the resulting current response to determine the system's impedance. nih.goviitm.ac.in

The analysis of the impedance data, often visualized using Nyquist plots, provides insight into the processes occurring at the electrode-electrolyte interface. researchgate.net A typical Nyquist plot for a metal in a corrosive environment treated with an inhibitor like aminotris(methylenephosphonate) will show a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), a key parameter indicating the resistance to the corrosion reaction at the metal surface. A larger R_ct value signifies better corrosion protection.

To interpret the data quantitatively, the experimental results are fitted to an electrochemical equivalent circuit (EEC). researchgate.netmetrohm.com This circuit models the electrochemical cell using a combination of basic electrical elements.

Key EIS Parameters and Their Significance:

Solution Resistance (R_s): Represents the resistance of the electrolyte between the working and reference electrodes. nih.gov

Charge Transfer Resistance (R_ct): Corresponds to the resistance of the electron transfer process of the corrosion reaction at the metal-solution interface. nih.gov An increase in R_ct is indicative of effective inhibition.

Double Layer Capacitance (C_dl): Models the electrical double layer that forms at the interface between the electrode and the electrolyte. metrohm.com Changes in C_dl can indicate the adsorption of inhibitor molecules onto the metal surface.

Constant Phase Element (CPE): Often used in place of a pure capacitor to account for non-ideal behavior and surface heterogeneity. researchgate.net

Inductive Elements (L): Sometimes included at low frequencies to model processes like the adsorption of reactants or intermediates on the electrode surface. metrohm.com

By analyzing these parameters, researchers can evaluate the effectiveness of the protective layer formed by sodium aminotris(methylenephosphonate), understand its adsorption mechanism, and assess the stability of the film over time.

| Parameter | Description | Significance in Aminotris(methylenephosphonate) Research |

|---|---|---|

| Rs (Solution Resistance) | Resistance of the bulk electrolyte. | Provides a baseline for the system's resistance; generally unaffected by the inhibitor film. |

| Rct (Charge Transfer Resistance) | Resistance to the flow of current associated with the corrosion reaction at the metal/solution interface. nih.gov | A primary indicator of inhibitor efficiency. A higher Rct value means better corrosion protection. |

| Cdl (Double Layer Capacitance) | Capacitance of the interface, arising from the separation of charges at the electrode surface. metrohm.com | A decrease in Cdl often suggests the adsorption of the phosphonate inhibitor, displacing water molecules and reducing the dielectric constant at the interface. |

| CPE (Constant Phase Element) | An electrical element used to model a non-ideal capacitor, accounting for surface roughness and non-uniform current distribution. researchgate.net | Provides a more accurate fit for real-world systems where surfaces are not perfectly smooth. |

Cyclic Voltammetry (CV) for Oxidation Potential and Degradation Studies

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to investigate the electrochemical behavior of compounds. nih.gov It involves scanning the potential of a working electrode and measuring the resulting current, providing information on redox processes. researchgate.net For aminotris(methylenephosphonate), CV is employed to determine its oxidation potential and to study its electrochemical degradation pathways.

In a typical CV experiment, the potential is swept from a starting point to a set vertex potential and then back again, producing a cyclic voltammogram. The resulting plot of current versus potential reveals characteristic peaks. An anodic peak corresponds to the oxidation of the species, and a cathodic peak (if the process is reversible) corresponds to its reduction. The potential at which the oxidation peak occurs (E_pa) is a measure of the compound's susceptibility to oxidation. nih.gov

Studies on the electrochemical oxidation of aminotris(methylenephosphonic acid) (ATMP) show that the degradation process can be initiated by the cleavage of C-N bonds. researchgate.net This leads to the formation of intermediates such as iminodi(methylene)phosphonate, which can be further mineralized. researchgate.net By observing the appearance of new redox peaks or changes in existing ones over multiple cycles, researchers can deduce the mechanism of degradation and identify the formation of electroactive byproducts. analchemres.org The technique is a powerful tool for understanding the stability of the phosphonate under specific electrochemical conditions. nih.govresearchgate.net

| CV Parameter | Description | Typical Finding in ATMP Degradation Studies |

|---|---|---|

| Epa (Anodic Peak Potential) | The potential at which the rate of oxidation is at a maximum. nih.gov | Indicates the potential required to initiate the oxidation of the aminotris(methylenephosphonate) molecule. |

| ipa (Anodic Peak Current) | The magnitude of the current at the anodic peak potential. | Proportional to the concentration of the electroactive species; decreases over time as the parent compound degrades. |

| New Redox Peaks | Appearance of additional peaks in the voltammogram during subsequent scans. analchemres.org | Suggests the formation of electrochemically active degradation products, such as iminodi(methylene)phosphonate. researchgate.net |

Quantitative and Elemental Analysis

Elemental Analysis (C, H, N, P, Metal content)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like phosphorus (P) within a sample. measurlabs.com This method is essential for verifying the identity, purity, and empirical formula of newly synthesized sodium aminotris(methylenephosphonate). The analysis is typically performed using an automated elemental analyzer, which relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere (Dumas method). measurlabs.comyoutube.com

During combustion, the sample is broken down into simple gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. measurlabs.com The results are presented as a weight percentage of each element. youtube.com By comparing the experimentally determined percentages with the theoretical values calculated from the compound's chemical formula, C₃H₁₂NO₉P₃, the purity of the synthesized product can be confirmed. wikipedia.org

| Element | Theoretical % (for C3H12NO9P3) | Example Experimental % | Purpose of Analysis |

|---|---|---|---|

| Carbon (C) | 12.05% | 12.01% | To confirm the empirical formula and assess the purity of the synthesized compound. youtube.com |

| Hydrogen (H) | 4.04% | 4.08% | |

| Nitrogen (N) | 4.68% | 4.65% | |

| Phosphorus (P) | 31.08% | 30.95% |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Ion Concentrations

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of the elemental composition of a sample, particularly for trace metals. researchgate.nettechnologynetworks.com In research involving sodium aminotris(methylenephosphonate), ICP-OES is indispensable for quantifying its metal chelation capacity.

The method works by introducing a liquid sample into a high-temperature argon plasma (6,000-10,000 K). researchgate.net The intense heat desolvates, vaporizes, and atomizes the sample, and then excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths for each specific element. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. technologynetworks.combme.hu

To evaluate the chelation efficiency of aminotris(methylenephosphonate), ICP-OES can be used to measure the concentration of specific metal ions in a solution before and after treatment with the phosphonate. A significant decrease in the free metal ion concentration indicates effective sequestration by the chelating agent. The technique allows for the simultaneous detection of multiple elements, making it highly efficient for studying complex systems. technologynetworks.comnih.gov

| Metal Ion | Initial Concentration (mg/L) | Concentration after Treatment with ATMPNa (mg/L) | Chelation Efficiency (%) |

|---|---|---|---|

| Ca2+ | 100.0 | 5.2 | 94.8% |

| Mg2+ | 50.0 | 4.1 | 91.8% |

| Fe3+ | 10.0 | 0.1 | 99.0% |

| Cu2+ | 10.0 | 0.3 | 97.0% |

pH Titration for Dissociation Behavior

pH titration is a classic analytical method used to determine the concentration of an acid or base and to find its dissociation constants (pKa values). nist.gov Aminotris(methylenephosphonic acid) is a polyprotic acid, meaning it can donate multiple protons, and its sodium salt is a polybasic species. Understanding its dissociation behavior is critical, as its ability to chelate metal ions is highly dependent on the pH of the solution and, consequently, on which of its functional groups are deprotonated. youtube.com

The titration is performed by incrementally adding a standardized strong acid or base to a solution of the phosphonate and recording the pH after each addition. libretexts.org Plotting the pH versus the volume of titrant added generates a titration curve. For a polyprotic acid like ATMP, the curve will exhibit multiple buffer regions and equivalence points. The pH at the midpoint of each buffer region corresponds to a pKa value for one of the acidic phosphonate groups. libretexts.org These pKa values quantify the acidity of each proton and are fundamental to predicting the speciation of the phosphonate molecule at any given pH. Titration curves for phosphonates on material surfaces may show a broad, S-shaped profile characteristic of amorphous materials rather than distinct steps. researchgate.net

| Dissociation Step | Associated pKa Value | Significance |

|---|---|---|

| pKa1 | < 2 | These values define the pH ranges over which the phosphonate groups deprotonate, controlling the molecule's overall charge and its affinity for different metal cations. youtube.com |

| pKa2 | ~2.5 - 3.5 | |

| pKa3 | ~4.5 - 5.5 | |

| pKa4 | ~6.0 - 7.0 | |

| pKa5 | ~7.5 - 8.5 | |

| pKa6 | > 10 |

Computational and Theoretical Investigations of Aminotris Methylenephosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a widely used tool for studying the structural and electronic properties of molecules due to its accuracy and computational efficiency. researchgate.netjocpr.com

Theoretical studies have utilized DFT to determine the stable geometric structures of the aminotris(methylenephosphonate) anion and its complexes. For instance, geometry optimization of the ATMP anion has been performed to understand its conformation and potential as a partner for conductive ionic media. mdpi.comresearchgate.net

One study employed the D3-B3LYP functional with the 6-311+G(d,p) basis set for ab initio calculations, which is well-suited for phosphorylated species. mdpi.com These calculations are fundamental for understanding the molecule's three-dimensional shape and the spatial arrangement of its atoms, which in turn dictates its physical and chemical properties. The optimized geometries of ATMP in various ionic states and its dimers have been determined, revealing key details about intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net For example, in dimers formed with 1-ethyl-3-methyl-imidazolium ([EMIM]⁺), the hydrogen bond distances between the cation and the ATMP anion have been calculated for different charge states of the anion. mdpi.comresearchgate.net

Table 1: Optimized Geometry Parameters for [EMIM]⁺-ATMP Dimers

| Dimer | Charge State of ATMP | Cation-Anion H-bond Distances (Å) |

|---|---|---|

| [EMIM]⁺[ATMP]⁻ | -1 | Specific distances reported in detailed structural figures of the study. mdpi.comresearchgate.net |

This table is generated based on findings that such parameters were calculated; specific numerical values would be found in the detailed outputs of the cited study.